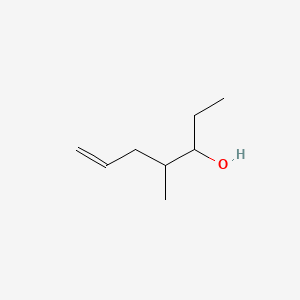
2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- is a chemical compound belonging to the quinolinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Material: The synthesis often begins with a substituted aniline or a related aromatic compound.
Cyclization: The key step involves cyclization to form the quinolinone core structure.
Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride.
Hydroxylation: The hydroxyl group at the 4th position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide.
Methylation: Methyl groups at the 1st and 3rd positions can be introduced using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while substitution reactions can produce various functionalized quinolinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The exact pathways and targets can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2(1H)-Quinolinone: The parent compound without substitutions.
7-Chloro-2(1H)-Quinolinone: Lacks the hydroxyl and methyl groups.
4-Hydroxy-2(1H)-Quinolinone: Lacks the chlorine and methyl groups.
Uniqueness
2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine, hydroxyl, and methyl groups can enhance its interactions with molecular targets and improve its pharmacokinetic properties.
特性
CAS番号 |
53207-42-4 |
|---|---|
分子式 |
C11H10ClNO2 |
分子量 |
223.65 g/mol |
IUPAC名 |
7-chloro-4-hydroxy-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10ClNO2/c1-6-10(14)8-4-3-7(12)5-9(8)13(2)11(6)15/h3-5,14H,1-2H3 |
InChIキー |
DLTYPIRNMDYYMC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C(C=C2)Cl)N(C1=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B13944457.png)


![[5-Fluoro-2-(methylamino)phenyl]methanol](/img/structure/B13944460.png)
![n-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13944468.png)







